

# Mufemilast (HEM005) for Psoriasis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Review of the Mechanism of Action, Clinical Efficacy, and Safety Profile of a Novel PDE4 Inhibitor

This technical guide provides a comprehensive overview of **Mufemilast** (also known as HEMSO3), an orally administered, small molecule phosphodiesterase-4 (PDE4) inhibitor currently in late-stage clinical development for the treatment of moderate-to-severe plaque psoriasis. This document is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of oral therapies for immune-mediated inflammatory diseases.

# Core Mechanism of Action: PDE4 Inhibition in Psoriasis

**Mufemilast** is a potent and selective inhibitor of the phosphodiesterase-4 (PDE4) enzyme.[1] PDE4 is a critical regulator of intracellular signaling in immune and inflammatory cells.[2][3] By inhibiting PDE4, **Mufemilast** prevents the degradation of cyclic adenosine monophosphate (cAMP), leading to an accumulation of intracellular cAMP.[1]

Elevated cAMP levels activate Protein Kinase A (PKA), which in turn modulates the transcription of various genes involved in the inflammatory cascade.[4] This leads to a downstream reduction in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-17 (IL-17), and Interleukin-23 (IL-23), and an increase in the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[1][4] The modulation of



these cytokines is central to the therapeutic effect of **Mufemilast** in psoriasis, a disease driven by the IL-23/Th17 axis.[5]



Click to download full resolution via product page

Caption: Mufemilast's Mechanism of Action.

# **Clinical Development Program**

**Mufemilast** is being developed by Tianjin Hemay Biotech for several autoimmune diseases, with the most advanced program being for plaque psoriasis.[6] The clinical development program has progressed to Phase III trials.[7]

## **Preclinical Data**

While detailed preclinical data for **Mufemilast** have not been extensively published, it is described as a highly potent PDE4 inhibitor.[7] In a mouse model transplanted with human psoriatic skin, **Mufemilast** demonstrated therapeutic effects equivalent to Apremilast at similar exposure levels.[8]

### **Clinical Trials**



**Mufemilast** has been evaluated in Phase I, II, and III clinical trials for moderate-to-severe plaque psoriasis. However, the results from the Phase I and II studies have not been formally published.[7]

A pivotal Phase III clinical trial (NCT04102241) has been completed in China.[8][9] This was a randomized, double-blind, placebo-controlled study that enrolled 216 patients with moderate-to-severe chronic plaque psoriasis.[9] An additional Phase III trial (NCT04839328) is also underway to further evaluate the efficacy and safety of **Mufemilast**.[2]

## **Clinical Efficacy Data**

The primary efficacy endpoints in the psoriasis clinical trials for **Mufemilast** are the Psoriasis Area and Severity Index (PASI) and the static Physician's Global Assessment (sPGA).

## Phase III Efficacy Results (NCT04102241)

The results from the 16-week placebo-controlled phase of the pivotal Phase III trial demonstrated the superiority of **Mufemilast** 60 mg twice daily (BID) over placebo.[8][9]



| Efficacy Endpoint                                                                                                                       | Mufemilast 60 mg<br>BID (N=211) | Placebo (N=94) | p-value |
|-----------------------------------------------------------------------------------------------------------------------------------------|---------------------------------|----------------|---------|
| PASI-75 Response<br>Rate (%)                                                                                                            | 53.6                            | 16.0           | <0.0001 |
| sPGA Success (clear<br>or almost clear) Rate<br>(%)                                                                                     | 31.3                            | 6.4            | <0.0001 |
| PASI-50 Response<br>Rate (%)                                                                                                            | 82.7                            | 37.2           | <0.0001 |
| Data from a Phase III clinical trial presented at the American College of Rheumatology Conference 2023 and from HKEXnews filings.[8][9] |                                 |                |         |

## Phase II Dose-Ranging Study (NCT04102241)

While detailed results are not fully published, a Phase II study evaluated **Mufemilast** at doses of 15 mg, 30 mg, and 60 mg twice daily against a placebo in 216 individuals.[2] The Phase III trial identified 60 mg BID as the optimal dose.[9]

## Safety and Tolerability Profile

The safety and tolerability of **Mufemilast** have been assessed in its clinical trial program.

### **Adverse Events**

The most common adverse events reported in clinical trials of **Mufemilast** are primarily gastrointestinal in nature and are generally mild.[9] This is consistent with the known side-effect profile of other oral PDE4 inhibitors.[10][11] A detailed breakdown of the incidence of specific adverse events from the **Mufemilast** trials is not yet publicly available.



Notably, in the Phase III clinical trial, there was no evidence to suggest that **Mufemilast** induces depression or suicidal tendencies.[8] The trial also supported the safety of **Mufemilast** in psoriasis patients with latent tuberculosis infection.[8]

# **Experimental Protocols**

Detailed experimental protocols for the **Mufemilast** clinical trials are not publicly available. However, a representative protocol for a Phase III, randomized, double-blind, placebo-controlled trial of an oral PDE4 inhibitor in moderate-to-severe plaque psoriasis is outlined below.

## Representative Phase III Clinical Trial Protocol

Objective: To evaluate the efficacy and safety of an oral PDE4 inhibitor compared to placebo in adults with moderate-to-severe plaque psoriasis.

#### Study Design:

- Phase: III
- Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group.
- Duration: 16-week treatment period, followed by a long-term extension phase.

#### Patient Population:

- Inclusion Criteria:
  - Adults aged 18 years or older.
  - Diagnosis of chronic plaque psoriasis for at least 6 months.
  - Psoriasis Area and Severity Index (PASI) score ≥ 12.
  - static Physician's Global Assessment (sPGA) score ≥ 3 (moderate to severe).
  - Body Surface Area (BSA) involvement ≥ 10%.
  - Candidate for systemic therapy or phototherapy.



#### • Exclusion Criteria:

- Previous treatment with the investigational drug or other PDE4 inhibitors.
- Use of other systemic psoriasis therapies or phototherapy within a specified washout period.
- Active or history of significant comorbidities that would interfere with the study.

#### Intervention:

- Treatment Arm: Oral PDE4 inhibitor (e.g., Mufemilast 60 mg) administered twice daily.
- · Control Arm: Matching placebo administered twice daily.

#### Endpoints:

- Primary Endpoints:
  - Proportion of patients achieving at least a 75% reduction in PASI score from baseline (PASI-75) at week 16.
  - Proportion of patients achieving an sPGA score of 0 (clear) or 1 (almost clear) with at least a 2-point reduction from baseline at week 16.
- Secondary Endpoints:
  - Proportion of patients achieving PASI-50 and PASI-90.
  - Change from baseline in patient-reported outcomes (e.g., Dermatology Life Quality Index -DLQI).
  - Safety and tolerability assessed by monitoring adverse events, laboratory parameters, and vital signs.





Click to download full resolution via product page

Caption: Psoriasis Clinical Trial Workflow.

## **Conclusion and Future Directions**

**Mufemilast** has demonstrated significant efficacy and a manageable safety profile in a Phase III clinical trial for moderate-to-severe plaque psoriasis. As an oral therapy, it has the potential



to be a valuable addition to the treatment armamentarium for this chronic inflammatory disease.

Further research and the publication of detailed results from the complete clinical trial program, including dose-ranging studies and long-term extension data, are eagerly awaited by the scientific community. These data will be crucial for fully understanding the therapeutic potential and positioning of **Mufemilast** in the evolving landscape of psoriasis treatments. Comparative studies with other systemic agents will also be beneficial in defining its role in clinical practice.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. What is Mufemilast used for? [synapse.patsnap.com]
- 2. New and emerging oral therapies for psoriasis PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Key Signaling Pathways in Psoriasis: Recent Insights from Antipsoriatic Therapeutics PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mufemilast by Tianjin Hemay Pharmaceutical for Atopic Dermatitis (Atopic Eczema): Likelihood of Approval [pharmaceutical-technology.com]
- 7. Emerging Oral Therapies for the Treatment of Psoriasis: A Review of Pipeline Agents -PMC [pmc.ncbi.nlm.nih.gov]
- 8. www1.hkexnews.hk [www1.hkexnews.hk]
- 9. Phosphodiesterase-4 Inhibition in the Management of Psoriasis PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. dermatologytimes.com [dermatologytimes.com]
- To cite this document: BenchChem. [Mufemilast (HEM005) for Psoriasis: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10860401#mufemilast-for-psoriasis-research]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com